NIBR-17

PI3K inhibition biochemical assay enzyme kinetics

Select NIBR-17 for its unique, evidence-based profile: a pan-class I PI3K inhibitor with potent α-isoform activity (1 nM IC50) and 20-fold selectivity over the δ-isoform. This distinct fingerprint, validated in cellular assays (A2780 pAkt EC50 0.09 µM) and in vivo xenograft models (tumor inhibition at 60 mg/kg), provides a precise and differentiated tool for pathway analysis and efficacy benchmarking, unlike equipotent pan-inhibitors.

Molecular Formula C18H20N8O2
Molecular Weight 380.4 g/mol
CAS No. 944396-88-7
Cat. No. B1394522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIBR-17
CAS944396-88-7
Molecular FormulaC18H20N8O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4
InChIInChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25)
InChIKeyXZTYTIOLZIKUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine (CAS 944396-88-7) | Pan-Class I PI3K Inhibitor with Documented A2780 Xenograft Efficacy


N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine, commonly known as NIBR-17, is a synthetic small-molecule pan-class I phosphoinositide 3-kinase (PI3K) inhibitor . It exhibits potent enzymatic inhibition against all four class I PI3K isoforms, with IC50 values of 1 nM (PI3Kα), 9.2 nM (PI3Kβ), 9 nM (PI3Kγ), and 20 nM (PI3Kδ) . Beyond biochemical activity, the compound demonstrates cellular target engagement (Akt phosphorylation inhibition) and antiproliferative effects in A2780 ovarian cancer cells, as well as in vivo tumor growth inhibition in a mouse xenograft model .

Why Pan-PI3K Inhibitors Cannot Be Substituted for NIBR-17 Without Quantitative Comparison


Within the pan-class I PI3K inhibitor class, compounds exhibit widely divergent isoform inhibition profiles, cellular potency, and in vivo efficacy. A simple functional classification as a 'pan-PI3K inhibitor' masks critical differences in biochemical IC50 ratios that can alter cellular response and therapeutic window. For instance, NIBR-17's 20-fold selectivity for PI3Kα over PI3Kδ contrasts sharply with Copanlisib's near-equipotent α/δ inhibition . Furthermore, cellular EC50 values for Akt phosphorylation and proliferation often deviate substantially from enzyme IC50 values due to differences in cell permeability, efflux, and intracellular protein binding. The following quantitative evidence demonstrates that NIBR-17 occupies a distinct position in the PI3K inhibitor landscape, with specific performance characteristics that cannot be assumed for other pan-PI3K inhibitors.

Quantitative Differentiation of NIBR-17 Against Closest Pan-PI3K Inhibitor Comparators


PI3Kα Biochemical Potency: NIBR-17 Exhibits 52-Fold Higher Activity than Buparlisib

In cell-free enzymatic assays, NIBR-17 inhibits PI3Kα with an IC50 of 1 nM, representing a 52-fold increase in potency compared to Buparlisib (IC50 = 52 nM) . This substantial difference in target engagement at the molecular level suggests NIBR-17 may achieve more complete pathway inhibition at lower concentrations, potentially reducing off-target liabilities associated with higher drug exposure.

PI3K inhibition biochemical assay enzyme kinetics

PI3Kα/δ Selectivity Profile: NIBR-17 Shows Distinct Isoform Bias vs. Copanlisib

NIBR-17 displays a 20-fold selectivity window for PI3Kα (IC50 = 1 nM) over PI3Kδ (IC50 = 20 nM) . In contrast, Copanlisib demonstrates near-equipotent inhibition of PI3Kα (IC50 = 0.5 nM) and PI3Kδ (IC50 = 0.7 nM), with a selectivity ratio of only 1.4-fold . This differential isoform bias may be critical in experimental contexts where PI3Kδ-mediated immune cell modulation is either desired or to be avoided.

isoform selectivity PI3K profiling kinase selectivity

Cellular Antiproliferative Activity: NIBR-17 A2780 Proliferation EC50 vs. Buparlisib GI50

In A2780 ovarian cancer cells, NIBR-17 inhibits proliferation with an EC50 of 0.73 µM . Buparlisib (NVP-BKM120) has been reported to exhibit antiproliferative activity in A2780 cells with a GI50 ranging from 0.1 to 0.7 nM [1]. While direct cross-study comparison is limited by differing assay formats (EC50 vs. GI50) and experimental conditions, the data highlight that cellular potency does not directly correlate with enzymatic IC50 values. Buparlisib's 0.1-0.7 nM GI50 is notably lower than its 52 nM PI3Kα IC50, whereas NIBR-17's 0.73 µM EC50 is substantially higher than its 1 nM PI3Kα IC50, suggesting differences in cell permeability or intracellular accumulation.

cellular proliferation A2780 ovarian cancer

In Vivo Tumor Growth Inhibition: NIBR-17 Demonstrates Efficacy at 60 mg/kg in A2780 Xenograft

NIBR-17 administered at 60 mg/kg reduces tumor volume in an A2780 mouse xenograft model . This in vivo efficacy complements the compound's in vitro profile and provides a benchmark dose for preclinical studies. For comparison, Buparlisib achieves near-complete inhibition of pAKT (a downstream PI3K pathway biomarker) in the same A2780 xenograft model at doses of 30, 60, or 100 mg/kg . While tumor volume reduction for Buparlisib in this model is not quantified in the available data, the overlapping effective dose ranges (30-60 mg/kg) suggest comparable in vivo exposure requirements for target modulation.

in vivo efficacy xenograft tumor volume

Akt Phosphorylation Cellular Target Engagement: NIBR-17 pAkt EC50 in A2780 Cells

NIBR-17 inhibits phosphorylation of Akt in A2780 ovarian cancer cells with an EC50 of 0.09 µM . This cellular target engagement assay directly measures functional inhibition of the PI3K/Akt pathway. The ~9-fold shift between pAkt EC50 (0.09 µM) and proliferation EC50 (0.73 µM) in the same cell line indicates that near-complete pathway inhibition is required to achieve half-maximal antiproliferative effect, a relationship that may vary among PI3K inhibitors.

target engagement Akt phosphorylation cellular assay

PI3Kγ Inhibition Potency: NIBR-17 vs. PI-103

NIBR-17 inhibits PI3Kγ with an IC50 of 9 nM , whereas the dual PI3K/mTOR inhibitor PI-103 exhibits an IC50 of 150 nM for PI3Kγ , representing a 16.7-fold difference in potency. This distinction is relevant for studies focusing on PI3Kγ-dependent processes, such as immune cell migration and inflammatory responses. For PI3Kα, the difference is 8-fold (1 nM vs. 8 nM) .

PI3Kγ isoform profiling biochemical assay

Optimal Research Applications for N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine (NIBR-17) Based on Quantitative Differentiation


Preclinical Oncology Studies Requiring Potent PI3Kα Inhibition with Defined Isoform Selectivity

Investigators studying PI3Kα-driven tumor models where PI3Kα inhibition is the primary therapeutic mechanism should consider NIBR-17 due to its 1 nM PI3Kα IC50 and 20-fold selectivity over PI3Kδ . This profile may offer advantages over Copanlisib, which is essentially equipotent across α and δ isoforms and thus may confound interpretation of isoform-specific effects . The documented in vivo tumor growth inhibition at 60 mg/kg in the A2780 xenograft model provides a validated starting point for efficacy studies .

Cellular Pathway Analysis with Quantified Target Engagement Benchmark

Experiments requiring precise correlation between drug concentration and PI3K pathway inhibition in A2780 or related cell lines benefit from NIBR-17's characterized cellular pharmacology. The pAkt EC50 of 0.09 µM and proliferation EC50 of 0.73 µM provide a quantitative framework for dose selection in pathway modulation studies. This contrasts with compounds like Buparlisib, where the reported GI50 of 0.1-0.7 nM suggests substantially different cellular pharmacokinetics that may require lower concentrations for equivalent target engagement.

Comparative Pan-PI3K Inhibitor Profiling in Drug Discovery

Researchers conducting head-to-head comparisons of pan-PI3K inhibitors should include NIBR-17 as a reference compound due to its distinct position in the isoform selectivity landscape. NIBR-17's IC50 values (α: 1 nM; β: 9.2 nM; γ: 9 nM; δ: 20 nM) represent a unique fingerprint compared to other pan-PI3K inhibitors such as Copanlisib (α: 0.5; β: 3.7; γ: 6.4; δ: 0.7 nM) , Buparlisib (α: 52; β: 166; γ: 262; δ: 116 nM) , and PI-103 (α: 8; β: 88; γ: 150; δ: 48 nM) , enabling nuanced investigation of structure-activity relationships and isoform-dependent biology.

In Vivo Pharmacology Studies with Validated Xenograft Model Response

Preclinical in vivo studies employing the A2780 ovarian cancer xenograft model can utilize NIBR-17's established activity profile to benchmark experimental outcomes or as a positive control. The compound's tumor volume reduction at 60 mg/kg provides a reference point for evaluating novel PI3K inhibitors or combination therapies. The availability of both cellular target engagement data and in vivo efficacy within the same model system enables robust pharmacokinetic/pharmacodynamic correlation analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIBR-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.